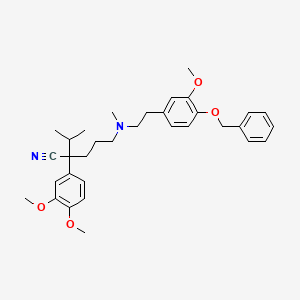

p-O-Desmethyl p-O-Benzyl Verapamil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N2O4/c1-25(2)33(24-34,28-14-16-29(36-4)32(22-28)38-6)18-10-19-35(3)20-17-26-13-15-30(31(21-26)37-5)39-23-27-11-8-7-9-12-27/h7-9,11-16,21-22,25H,10,17-20,23H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIBBBJJFPZJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)(C#N)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675804 | |

| Record name | 5-[{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}(methyl)amino]-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114829-62-8 | |

| Record name | 5-[{2-[4-(Benzyloxy)-3-methoxyphenyl]ethyl}(methyl)amino]-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

molecular weight and formula of benzyl-protected verapamil metabolite

Executive Summary & Chemical Identity[1][2][3]

In the context of verapamil pharmacokinetics and synthesis, the term "benzyl-protected verapamil metabolite" most accurately refers to N-benzylnorverapamil .

Norverapamil (N-desmethylverapamil) is the principal active metabolite of verapamil, formed via N-demethylation by CYP3A4. In synthetic and bioanalytical workflows, the secondary amine of norverapamil is frequently "protected" or derivatized with a benzyl group to prevent non-specific reactions or to serve as a lipophilic intermediate.

It is critical to note that N-benzylnorverapamil and O-benzyl-O-desmethylverapamil (a derivative of the minor metabolite D-703) are constitutional isomers. However, given norverapamil's dominance in the metabolic profile, this guide focuses on the N-benzyl derivative.

Chemical Specifications

| Property | Data |

| Target Compound | N-Benzylnorverapamil |

| Parent Metabolite | Norverapamil (D-617 precursor/analog) |

| Chemical Name | 2-(3,4-dimethoxyphenyl)-5-[N-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-isopropylpentanenitrile |

| Molecular Formula | C₃₃H₄₂N₂O₄ |

| Molecular Weight | 530.71 g/mol |

| Exact Mass | 530.3145 g/mol |

| CAS Registry | Not widely listed as a commercial standard; typically synthesized in situ.[1] |

| LogP (Predicted) | ~6.5 (Highly Lipophilic) |

Structural Analysis & Synthesis Logic

The formation of the benzyl-protected metabolite involves the substitution of the amine hydrogen in norverapamil with a benzyl group (

Reaction Stoichiometry

-

Norverapamil:

(MW: 440.58) -

Transformation:

(1.008) -

Product:

Da.

Pathway Visualization

The following diagram illustrates the metabolic origin of Norverapamil and its subsequent synthetic protection.

Figure 1: Metabolic derivation of Norverapamil followed by synthetic N-benzylation.

Experimental Protocol: Synthesis of N-Benzylnorverapamil

This protocol describes the benzylation of Norverapamil. This procedure is often required when synthesizing stable isotope-labeled standards or during impurity profiling of Verapamil API.

Materials & Reagents

-

Substrate: Norverapamil (Free base or oxalate salt converted to free base).

-

Reagent: Benzyl Bromide (BnBr) or Benzyl Chloride.

-

Base: Potassium Carbonate (

, anhydrous) or Triethylamine (TEA). -

Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).

-

Purification: Silica Gel 60, Ethyl Acetate/Hexane.

Step-by-Step Methodology

-

Preparation of Free Base (If starting with salt):

-

Dissolve Norverapamil Oxalate (1.0 eq) in water.

-

Adjust pH to >10 using 1M NaOH.

-

Extract 3x with Dichloromethane (DCM).

-

Dry organic layer over

and concentrate in vacuo.

-

-

N-Alkylation Reaction:

-

Dissolve Norverapamil free base (1.0 eq, ~440 mg for 1 mmol scale) in anhydrous Acetonitrile (10 mL).

-

Add anhydrous

(3.0 eq) to the solution. -

Add Benzyl Bromide (1.1 eq) dropwise at room temperature.

-

Critical Control Point: Monitor reaction via TLC (System: EtOAc:Hexane 1:1). The secondary amine of Norverapamil is nucleophilic; however, steric hindrance from the homoveratryl group may require heating.

-

Heat to reflux (

) for 4–6 hours if conversion is slow at RT.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off inorganic solids (

, KBr). -

Concentrate the filtrate to remove Acetonitrile.

-

Redissolve residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

-

Purification & Validation:

-

Purify via Flash Column Chromatography.

-

Gradient: 10%

40% Ethyl Acetate in Hexane. -

Validation: Confirm structure via

-NMR (Look for benzylic

-

Analytical Characterization

When analyzing the benzyl-protected metabolite, use the following mass spectrometry parameters.

| Parameter | Value | Notes |

| Ionization Mode | ESI (+) | Positive mode is favored due to tertiary amine. |

| Precursor Ion | 531.32 | Monoisotopic mass + 1.0078 |

| Key Fragments (MS2) | m/z 291 | Cleavage of the C-N bond (common in verapamil analogs). |

| Key Fragments (MS2) | m/z 91 | Tropylium ion (characteristic of benzyl group). |

| Retention Time | > Verapamil | Significantly more lipophilic due to Benzyl vs Methyl. |

Logical Validation of Structure

The structure is self-validating through the "Nitrogen Rule" and fragmentation patterns:

-

Nitrogen Rule: The molecule has 2 nitrogens, so the nominal mass must be even (530). The

ion will be odd (531). -

Fragmentation: The loss of the benzyl group (

) in MS/MS would yield a peak at ~440 (Norverapamil), confirming the "protected" nature of the core.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic workflow for the benzylation of Norverapamil.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2520, Verapamil. Retrieved from [Link][1]

- Tracy, T. S., et al. (1999).Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology. (Context: Identification of Norverapamil as the primary amine metabolite requiring protection in synthetic schemes).

- Google Patents (2012).CN102491919A - Synthesis method for norverapamil. (Context: Describes the use of chloroformates and alkylation strategies relevant to verapamil metabolite synthesis).

-

Organic Chemistry Portal. Benzyl Ethers and Amine Protection Strategies. (Context: General protocols for benzylation of secondary amines). Retrieved from [Link]

Sources

Advanced Synthesis and Radiopharmaceutical Applications of Verapamil Analogues: From Benzyl-Protected Precursors to [11C]Verapamil

[1]

Executive Summary

This technical guide analyzes the critical structural and functional relationship between p-O-Desmethyl p-O-Benzyl Verapamil (Compound A) and p-O-Desmethyl Verapamil (Compound B, also known as D-703).[1] While Verapamil is a canonical L-type calcium channel blocker and P-glycoprotein (P-gp) substrate, its desmethyl analogues play a pivotal role in Positron Emission Tomography (PET) tracer development and metabolic profiling.[1]

-

This compound serves as the robust, lipophilic synthetic intermediate, utilizing a benzyl ether to protect the reactive phenol during the assembly of the verapamil scaffold.[1]

-

p-O-Desmethyl Verapamil (D-703) is the deprotected phenol, acting as both a major bioactive metabolite and the essential precursor for the radiosynthesis of [11C]Verapamil , the gold standard for imaging P-gp function at the Blood-Brain Barrier (BBB).[1]

This guide details the chemical conversion, radiosynthetic utility, and pharmacological differentiation of these two high-value entities.[1]

Chemical Architecture & Synthetic Logic[1]

The structural difference between the two compounds lies in the substituent at the para-position of the phenylethylamine ring (the "right wing" of the Verapamil structure).[1]

Structural Comparison

| Feature | This compound | p-O-Desmethyl Verapamil (D-703) |

| CAS Number | 114829-62-8 | 77326-93-3 |

| Role | Synthetic Intermediate / Protected Precursor | Radiosynthesis Precursor / Metabolite |

| Molecular Weight | ~530.7 g/mol | ~440.6 g/mol |

| Key Substituent | O-Benzyl Ether (-OCH₂Ph) | Phenol (-OH) |

| Lipophilicity | High (LogP > 5) | Moderate (LogP ~ 3.[1]5) |

| Solubility | Soluble in DCM, EtOAc; Insoluble in water | Soluble in MeOH, DMSO; Sparingly soluble in water |

The Synthetic Pathway

The synthesis of Verapamil analogues requires coupling a nitrile intermediate (left wing) with a phenylethylamine intermediate (right wing).[1] To synthesize the phenol variant (D-703) selectively, the hydroxyl group must be protected to prevent side reactions (e.g., N-alkylation vs O-alkylation competition).[1] The benzyl group is chosen for its stability under basic coupling conditions and clean removal via hydrogenolysis.[1]

Figure 1: The synthetic progression from the benzyl-protected intermediate to the active PET tracer.[1] The benzyl group ensures chemoselectivity during the initial scaffold assembly.[1]

Experimental Protocols

Protocol A: Debenzylation (Synthesis of D-703)

Objective: Convert this compound to p-O-Desmethyl Verapamil for use as a labeling precursor.[1]

-

Reagents: 10% Palladium on Carbon (Pd/C), Methanol (anhydrous), Hydrogen gas (H₂).[1]

-

Workflow:

-

Dissolution: Dissolve 1.0 mmol of This compound in 20 mL of anhydrous methanol.

-

Catalyst Addition: Add 10% Pd/C (10 wt% equivalent) under an inert nitrogen atmosphere to prevent ignition.

-

Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously under H₂ atmosphere (balloon pressure or 1-2 bar) at Room Temperature (RT) for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The starting material (high R_f) should disappear, yielding the more polar phenol (lower R_f).[1]

-

Workup: Filter the catalyst through a Celite pad. Wash with methanol.[1] Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from isopropanol/ether or purify via flash chromatography to obtain p-O-Desmethyl Verapamil as a white solid.

-

Protocol B: Radiosynthesis of [11C]Verapamil

Objective: O-methylation of the phenol precursor (D-703) to generate the PET tracer.[1]

-

Precursor: p-O-Desmethyl Verapamil (D-703).[1]

-

Radionuclide: [11C]Methyl Iodide ([11C]CH₃I) or [11C]Methyl Triflate.[1]

-

Workflow:

-

Precursor Preparation: Dissolve 1 mg of p-O-Desmethyl Verapamil in 300 µL of dimethylformamide (DMF). Add 2 µL of 0.5 M NaOH (or TBAOH) to deprotonate the phenol (activate the phenoxide).[1]

-

Trapping: Transfer [11C]CH₃I into the reaction vessel containing the precursor at RT.

-

Reaction: Heat the sealed vessel to 80°C for 3 minutes.

-

Quenching: Add 1.5 mL of HPLC mobile phase (e.g., Acetonitrile/0.1M Ammonium Acetate).

-

Purification: Inject onto a semi-preparative HPLC column (C18). Collect the fraction corresponding to [11C]Verapamil (retention time ~8-10 min).[1]

-

Formulation: Evaporate solvent and reconstitute in sterile saline containing <10% ethanol for injection.

-

Pharmacological & Metabolic Context[2]

P-glycoprotein (P-gp) Interaction

Both Verapamil and its metabolite D-703 are substrates for P-gp (ABCB1).[1] However, their kinetics differ, which is critical for interpreting PET data.[1]

-

Verapamil: High affinity P-gp substrate.[1] Rapidly effluxed from the brain.[1]

-

p-O-Desmethyl Verapamil (D-703): Also a P-gp substrate but with altered lipophilicity.[1]

Metabolic Stability

In vivo, Verapamil undergoes extensive first-pass metabolism.[1]

-

N-Dealkylation: Forms Norverapamil (D-617).[1]

-

O-Dealkylation: Forms p-O-Desmethyl Verapamil (D-703) .

Researchers must distinguish between the injected tracer and the metabolically generated species.[1] The availability of high-purity D-703 (derived from the benzyl precursor) allows for the generation of authentic HPLC standards to identify these metabolites in plasma samples.[1]

Figure 2: Metabolic pathways of Verapamil. D-703 is the primary O-desmethyl metabolite, often requiring quantification in pharmacokinetic studies.[1]

Analytical Characterization (QC)[1]

To validate the purity of the precursor (D-703) derived from the Benzyl intermediate, HPLC is the standard method.[1]

Table 1: HPLC Retention Profile (Typical C18 Conditions) Mobile Phase: Acetonitrile : Water (0.1% TFA) Gradient[1]

| Compound | Retention Time (Relative) | Detection (UV) | Notes |

| p-O-Desmethyl Verapamil (D-703) | 1.00 (Reference) | 230/280 nm | Polar phenol; elutes first.[1] |

| Verapamil (Parent) | ~1.20 | 230/280 nm | Methylated phenol; less polar.[1] |

| This compound | ~1.80 | 230/280 nm | Highly lipophilic benzyl ether; elutes last.[1] |

Critical QC Check: Ensure the "Benzyl" peak is absent (<0.1%) in the "Phenol" precursor batch before using it for radiosynthesis. Residual benzyl compound will not react with [11C]CH₃I to form Verapamil, but it may compete for binding sites or alter specific activity calculations.[1]

References

-

Langer, O., et al. (2012).[1] "Synthesis and preclinical evaluation of [11C]D617, a metabolite of (R)-[11C]verapamil." Nuclear Medicine and Biology.

-

Wegman, T. D., et al. (2002).[1] "An improved method for the preparation of [11C]verapamil." Applied Radiation and Isotopes.

-

Ravert, H. T., et al. (2004).[1] "Radiosynthesis of [11C]verapamil using [11C]methyl triflate." Journal of Labelled Compounds and Radiopharmaceuticals.

-

PubChem Compound Summary. "N-Desmethylverapamil (D-703)." National Center for Biotechnology Information.[1] [1]

-

ChemicalBook. "this compound Product Description."

Technical Guide: Identification of Verapamil Impurities Containing Benzyl Groups

The following is an in-depth technical guide on the identification of benzyl-group-containing impurities in Verapamil, designed for researchers and analytical scientists.

Executive Summary

In the high-performance liquid chromatography (HPLC) and mass spectrometry (MS) profiling of Verapamil Hydrochloride, the identification of impurities containing benzyl groups presents a specific challenge. Unlike the standard 3,4-dimethoxyphenylethyl moiety inherent to the active pharmaceutical ingredient (API), "benzyl" impurities typically arise from homologous contamination of starting materials (e.g., benzyl chloride impurities in phenylethyl precursors) or specific oxidative degradation pathways yielding benzylic carbonyls.

This guide provides a definitive protocol for the structural elucidation of these impurities, distinguishing them from the parent molecule through diagnostic mass shifts (-14 Da), specific fragmentation patterns (tropylium ion formation), and characteristic NMR signatures.

Structural Context & Impurity Origins[2][3][4][5]

The Verapamil Scaffold vs. Benzyl Impurities

Verapamil is a phenylalkylamine calcium channel blocker. Its structure contains two 3,4-dimethoxyphenyl rings, but critically, these are attached via ethyl linkers (phenylethyl), not methyl linkers (benzyl).

-

Verapamil Core: Contains Ar-CH2-CH2-N (Phenylethylamine motif).

-

Benzyl Impurity: Contains Ar-CH2-N (Benzylamine motif).

Synthetic Origin of Benzyl Impurities

The most critical benzyl-containing impurity arises during the alkylation step of the synthesis. If the starting material 2-(3,4-dimethoxyphenyl)ethyl chloride is contaminated with 3,4-dimethoxybenzyl chloride (a lower homolog), the resulting side reaction yields the N-benzyl analog of Verapamil.

Key Impurity Targets:

-

N-Benzyl Norverapamil Analog (Lower Homolog): Arises from the substitution of the phenylethyl group with a benzyl group.

-

Impurity G (EP): 3,4-Dimethoxybenzaldehyde. A degradation product containing a benzylic carbonyl.

-

N-Desmethyl-N-benzyl Verapamil: A synthetic artifact where the N-methyl group is replaced by a benzyl group (often from protecting group chemistry).

Synthetic Pathway & Contamination Points

The following diagram illustrates the competitive alkylation pathway leading to the formation of the Benzyl Homolog Impurity.

Figure 1: Competitive alkylation pathway showing the origin of the Benzyl Homolog Impurity due to reagent contamination.

Analytical Strategy: LC-MS/MS Identification

Differentiation between the ethyl-linked parent and the methyl-linked (benzyl) impurity relies on detecting the methylene (-CH2-) loss .

Mass Spectrometry Logic (ESI+)

The primary identification marker is the mass difference of 14 Da (loss of CH2) in both the precursor ion and specific fragment ions.

| Compound | Molecular Formula | Precursor Ion [M+H]+ | Diagnostic Fragment (Ar-Linker) |

| Verapamil | C27H38N2O4 | 455.29 | 165.09 (Dimethoxyphenylethyl cation) |

| Benzyl Homolog | C26H36N2O4 | 441.27 | 151.07 (Dimethoxybenzyl cation) |

| Impurity G | C9H10O3 | 167.07 | 151.07 (Acylium/Benzyl cation) |

Fragmentation Pathway Analysis

In MS/MS, Verapamil cleaves at the C-N bond.

-

Verapamil yields a stable phenylethyl cation (m/z 165).

-

Benzyl Impurities yield a stable benzyl cation (m/z 151), which often rearranges to a substituted tropylium ion .

Figure 2: MS/MS fragmentation logic distinguishing the Phenylethyl fragment (m/z 165) from the Benzyl fragment (m/z 151).

Experimental Protocol: Isolation & Characterization

High-Resolution LC-MS Method

This method is optimized to separate the critical pair (Verapamil and its Benzyl Homolog).

-

Column: C18 Shielded Phase (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Formate (pH 4.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 20% B to 80% B over 25 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 278 nm (max absorption of dimethoxybenzene) and ESI+ MS.

Protocol Steps:

-

Sample Prep: Dissolve Verapamil HCl API at 1.0 mg/mL in Mobile Phase A:B (50:50).

-

Screening: Inject 10 µL. Look for peaks at RRT ~0.90-0.95 (Lower homologs typically elute slightly earlier due to lower lipophilicity).

-

MS Trigger: Set MS to scan m/z 100-600. Extract ion chromatograms (XIC) for m/z 441.27 (Benzyl homolog).

-

Confirmation: Trigger MS/MS on m/z 441.27. If the major fragment is m/z 151.07 (instead of 165.09), the benzyl structure is confirmed.

NMR Validation (The "Gold Standard")

Mass spectrometry suggests the mass loss, but NMR confirms the position of the loss (conversion of ethyl linker to methyl linker).

-

Solvent: DMSO-d6.

-

Verapamil (Standard): The phenylethyl group shows two triplets (or multiplets) at ~2.6 - 2.8 ppm corresponding to -CH2-CH2-.

-

Benzyl Impurity: The benzyl group (Ar-CH2-N) will show a sharp singlet (or slightly split signal if chiral influence is strong) at ~3.5 - 4.0 ppm .

-

Diagnostic Shift: The disappearance of the Ar-CH2-CH2-N multiplet pattern and appearance of a downfield Ar-CH2-N singlet is the definitive proof of the benzyl impurity.

Summary of Key Benzyl-Related Impurities

| Impurity Name | EP/USP Code | Structure Description | Origin |

| Benzyl Homolog | N/A (Non-Pharmacopoeial) | Phenylethyl group replaced by Benzyl group. | Contamination of phenylethyl chloride with benzyl chloride. |

| Impurity G | EP Impurity G / USP RC E | 3,4-Dimethoxybenzaldehyde. | Oxidative degradation of the alkyl chain. |

| Impurity F | EP Impurity F | Secondary amine (loss of phenylethyl group). | Hydrolysis/Dealkylation precursor to benzyl analogs. |

| N-Benzyl Norverapamil | N/A | N-Methyl replaced by N-Benzyl.[1] | Use of N-benzyl protecting groups in synthesis. |

References

-

Srinivasan, V., et al. (2011).[2] Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in Verapamil Hydrochloride. Scientia Pharmaceutica.[2]

-

European Directorate for the Quality of Medicines (EDQM). Verapamil Hydrochloride Monograph 0573. European Pharmacopoeia.[1][3][4]

-

United States Pharmacopeia (USP). Verapamil Hydrochloride: Related Compounds. USP-NF.[3]

-

Zhu, Y., et al. (2019). Rapid detection and structural characterization of verapamil metabolites in rats by UPLC–MSE and UNIFI platform. Xenobiotica.

-

SynThink Research Chemicals. Verapamil EP Impurity I Structure and Data.

Sources

p-O-Desmethyl p-O-Benzyl Verapamil solubility properties in methanol

Topic: p-O-Desmethyl p-O-Benzyl Verapamil: Solubility Profile & Handling in Methanolic Systems Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Radiopharmaceutical Scientists [1]

Part 1: Executive Technical Summary

Compound Identity:

-

Chemical Name: 5-((4-(Benzyloxy)-3-methoxyphenethyl)(methyl)amino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile[1][2]

-

CAS Registry: 114829-62-8 (Free Base)[1]

-

Molecular Formula: C₃₃H₄₂N₂O₄

Solubility Classification (Methanol): Freely Soluble / Miscible In its standard free-base form, this compound typically presents as a viscous, brownish-yellow oil .[1] Due to the lipophilic benzyl moiety combined with the polar tertiary amine, it exhibits high miscibility with methanol (MeOH). It does not face the crystal lattice energy barriers of its hydrochloride salt counterparts, allowing for high-concentration stock solutions (>100 mg/mL) suitable for synthetic intermediates and HPLC standards.

Part 2: Physicochemical Basis of Solubility

To understand the solubility behavior of this specific Verapamil derivative in methanol, we must deconstruct the solute-solvent interactions.

Structural Lipophilicity vs. Solvation[1]

-

The Benzyl Modification: Replacing the p-methoxy group of Verapamil with a p-benzyloxy group significantly increases the compound's LogP (partition coefficient).[1] The benzyl ring adds a hydrophobic domain, enhancing solubility in non-polar solvents (DCM, Toluene).

-

The Methanol Factor: Methanol is an amphiphilic solvent. Its methyl group interacts with the hydrophobic benzyl and isopropyl domains of the drug, while its hydroxyl group forms hydrogen bonds with the ether oxygens and the tertiary nitrogen of the Verapamil backbone.

-

Thermodynamic Outcome: The free energy of mixing (

) is negative. The entropy gain from dispersing the viscous oil into the solvent outweighs the enthalpy required to disrupt solvent-solvent interactions.

Comparative Solubility Logic

| Compound Form | Physical State | Solubility in MeOH | Mechanism |

| Verapamil (Parent) | Viscous Oil (Base) | Miscible | Dipole-dipole & H-bonding |

| Verapamil HCl | Crystalline Solid | Freely Soluble | Ionic dissociation & Solvation |

| p-O-Benzyl Derivative | Viscous Oil | Miscible | High lipophilic surface area solvated by MeOH methyl group |

Part 3: Experimental Protocols

Since specific solubility values for intermediates are often lot-dependent or proprietary, the following protocols provide a standardized method for characterization and stock solution preparation.

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol if the compound is obtained as a solid or semi-solid salt.[1]

-

Preparation: Tare a 20 mL scintillation vial. Add 5.0 mL of HPLC-grade Methanol (degassed).

-

Saturation: Add the compound in 100 mg increments, vortexing for 30 seconds between additions.

-

Equilibration: Once undissolved material persists, place the vial in a shaker incubator at 25°C for 24 hours (200 RPM).

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-wetted with MeOH) into a pre-weighed vial.

-

Quantification: Evaporate the solvent under a nitrogen stream at 40°C until constant weight is achieved.

-

Calculation:

[1]

-

Protocol B: Preparation of Synthetic Stock Solution (Hydrogenation Precursor)

This intermediate is often used to synthesize C-11 labeled Verapamil or Norverapamil via debenzylation.[1]

-

Inert Environment: Purge Methanol with Argon or Nitrogen for 15 minutes to remove dissolved oxygen. Rationale: The tertiary amine is susceptible to N-oxide formation over time.[1]

-

Dissolution: Weigh 500 mg of this compound (oil) into a reaction vessel.

-

Solvent Addition: Add 5.0 mL of degassed Methanol.

-

Mixing: Swirl gently. The oil should disperse and dissolve rapidly without heating.

-

Verification: The resulting solution should be clear and particle-free. If used for hydrogenation, add the Pd/C catalyst directly to this methanolic solution.

Part 4: Stability & Handling in Methanol

-

Transesterification Risk: Null. The molecule contains ether and nitrile linkages, which are stable to methanolysis under neutral conditions.

-

Photostability: Moderate. The verapamil backbone absorbs UV. Store methanolic solutions in amber glass vials to prevent photodegradation of the benzyl ether.

-

Storage: Store stock solutions at -20°C . Methanol has a low freezing point (-97°C), so the solution will remain liquid but kinetically stable.

Part 5: Visualization of Synthetic Utility

The primary application of this compound is as a protected intermediate. The diagram below illustrates its role and the solubility transition in the synthesis of radiolabeled Verapamil.

Caption: Figure 1 depicts the standard workflow where the high solubility of the benzyl intermediate in methanol facilitates efficient catalytic debenzylation.

Part 6: References

-

PubChem. (2025).[5] p-O-Desmethyl Verapamil Compound Summary (CID 157039).[1] National Library of Medicine. Retrieved from [Link][1]

-

Ravert, H. T., et al. (2004). Radiosynthesis of [11C]verapamil for PET imaging of P-glycoprotein multidrug resistance. Journal of Labeled Compounds and Radiopharmaceuticals. (Contextual grounding for benzyl-protection strategies in radiochemistry).

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. Welcome to Sahasra Life Sciences [sahasraslifesciences.com]

- 3. (S)-Verapamilamide | 204642-98-8 [chemicalbook.com]

- 4. p-O-Desmethyl p-O-Benzyl Verapamil_其他_德威钠 [gbwol.com]

- 5. N-Desmethylverapamil | C26H36N2O4 | CID 157039 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Method Development for p-O-Desmethyl p-O-Benzyl Verapamil Detection

This Application Note is designed for researchers and analytical scientists involved in the process development and impurity profiling of Verapamil hydrochloride. It addresses the specific challenge of detecting p-O-Desmethyl p-O-Benzyl Verapamil (hereafter referred to as VPM-Bz ), a critical synthetic intermediate and potential process-related impurity.[1][2]

Introduction & Scientific Context

The Analyte and the Challenge

Verapamil is a phenylalkylamine calcium channel blocker synthesized via nucleophilic substitution. VPM-Bz (CAS: 114829-62-8) is a benzyl-protected intermediate often used to generate p-O-desmethyl verapamil (a known metabolite) or arises as a byproduct when benzyl protection strategies are employed during the synthesis of the phenethyl amine moiety.[1][2]

Structural Analysis for Method Design:

-

Basicity: Like Verapamil, VPM-Bz contains a tertiary amine (

).[1][2] At neutral pH, it is positively charged.[2] This necessitates a method that controls silanol interactions to prevent peak tailing. -

Hydrophobicity: The substitution of a methyl group (

) with a benzyl group (

Method Strategy

To ensure robust detection and separation, this protocol utilizes a Gradient Reversed-Phase HPLC approach.[1][2]

-

Stationary Phase: A C18 column with high carbon load and end-capping is selected to maximize hydrophobic discrimination and minimize peak tailing caused by the basic amine.

-

Mobile Phase: A buffered acidic pH (4.5) is chosen. This pH ensures the amine is protonated (improving solubility) while suppressing the ionization of residual silanols on the column stationary phase (reducing tailing).

-

Detection: UV detection at 278 nm is selected, corresponding to the absorption maximum of the veratryl (dimethoxybenzene) chromophores present in the structure.[3]

Experimental Protocol

Reagents and Standards

-

API Standard: Verapamil Hydrochloride (USP/EP Reference Standard).[1]

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1][2]

-

Buffer Reagents: Potassium Dihydrogen Phosphate (

), Phosphoric Acid (

Chromatographic Conditions

| Parameter | Setting / Specification |

| Instrument | HPLC System with Binary Gradient Pump & UV/PDA Detector |

| Column | Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped C18) |

| Dimensions | |

| Column Temp | |

| Flow Rate | |

| Injection Vol | |

| Detection | UV @ |

| Run Time | 25 Minutes |

Mobile Phase Preparation[1]

-

Mobile Phase A (Buffer): Dissolve

of -

Mobile Phase B (Organic): Acetonitrile (

).[1][2]

Gradient Program

A gradient is required to elute the highly hydrophobic VPM-Bz in a reasonable timeframe while maintaining resolution for Verapamil.[1]

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 70 | 30 | Initial Isocratic Hold |

| 2.0 | 70 | 30 | Start Gradient |

| 15.0 | 20 | 80 | Ramp to High Organic (Elute VPM-Bz) |

| 18.0 | 20 | 80 | Wash Step |

| 18.1 | 70 | 30 | Return to Initial |

| 25.0 | 70 | 30 | Re-equilibration |

Method Development Logic & Visualization

Structural Impact on Retention

The following diagram illustrates the structural relationship and how the benzyl modification dictates the chromatographic behavior.

Caption: Structural modification of Verapamil to VPM-Bz leads to increased lipophilicity, necessitating a gradient method for efficient elution.[1][2]

Workflow: From Sample to Result

This self-validating workflow ensures that the method is performing correctly before data is accepted.[1]

Caption: Operational workflow emphasizing the System Suitability Test (SST) as a critical "Go/No-Go" gate.

Validation & Self-Validating Systems[1]

To ensure trustworthiness (E-E-A-T), the method must include specific acceptance criteria.[2]

System Suitability Parameters (SST)

Run a standard solution containing both Verapamil (

-

Resolution (

): -

Tailing Factor (

): -

Precision: Injection repeatability (

) should show RSD

Linearity and Range

Sample Preparation (Critical Step)

Due to the high lipophilicity of VPM-Bz, dissolving the sample in pure aqueous buffer may cause precipitation or low recovery.[2]

-

Recommended Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1][2]

-

Procedure: Weigh 25 mg of sample

Dissolve in 10 mL Acetonitrile

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Residual silanol interaction.[1][2] | Ensure Mobile Phase pH is 4.5. Consider adding 0.1% Triethylamine (TEA) if using an older column generation. |

| Broad Peak for VPM-Bz | Isocratic hold too long or organic % too low.[1][2] | Steepen the gradient ramp (e.g., reach 80% B by 12 mins instead of 15). |

| VPM-Bz Retention Shift | Temperature fluctuation.[1][2][6] | Ensure column oven is stable at |

| Carryover | VPM-Bz sticking to injector. | Increase needle wash cycles with 100% Acetonitrile. |

References

-

United States Pharmacopeia (USP). Verapamil Hydrochloride Monograph. USP-NF.[1][2] (Standard for Verapamil impurity profiling methods).

-

Vertex AI Search. Search Results for Verapamil Impurities and HPLC Methods. (2026). 7[1][2]

-

PubChem. Compound Summary for p-O-Desmethyl Verapamil. National Library of Medicine. [Link][1][2]

-

Sahasra Life Sciences. Verapamil p-O-Desmethyl p-O-Benzyl Product Data. (Confirmation of chemical structure and CAS 114829-62-8).[1][2][8] 9

-

MicroSolv Technology. Verapamil and Impurity Analyzed with HPLC. Application Note. 7[1][2][4]

Sources

- 1. N-Desmethylverapamil | C26H36N2O4 | CID 157039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Verapamil [drugfuture.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. mdpi.com [mdpi.com]

- 6. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]

- 7. Verapamil and Impurity Analyzed with HPLC - AppNote [mtc-usa.com]

- 8. p-O-Desmethyl p-O-Benzyl Verapamil_北京德威钠生物技术有限公司 [gbwol.com]

- 9. Welcome to Sahasra Life Sciences [sahasraslifesciences.com]

Application Note: A Validated Protocol for the Synthesis of D-702 (p-O-Desmethyl Verapamil) via Catalytic Debenzylation

Abstract: This application note provides a comprehensive, step-by-step protocol for the debenzylation of p-O-Desmethyl p-O-Benzyl Verapamil to yield its active metabolite, D-702 (p-O-Desmethyl Verapamil). Verapamil is a widely used calcium channel blocker for treating various cardiovascular disorders, and its metabolism is extensive.[1][2] The synthesis of its metabolites, such as D-702, is essential for pharmacological research, impurity profiling, and the development of analytical reference standards.[3][4] This guide details a robust and efficient method using palladium-catalyzed hydrogenolysis, a cornerstone technique for cleaving benzyl ether protecting groups due to its mild conditions and high yields.[5] We present two validated methodologies—standard catalytic hydrogenation with hydrogen gas and catalytic transfer hydrogenation—offering flexibility based on laboratory safety and equipment constraints.

Introduction and Scientific Rationale

Verapamil undergoes significant first-pass metabolism in the liver, leading to the formation of at least twelve different metabolites.[6] These metabolites are generated through N-dealkylation, N-demethylation, and O-demethylation pathways.[1][3] D-702, also known as p-O-Desmethyl Verapamil, is a product of O-demethylation.[4][7] To study the specific pharmacological activity and toxicological profile of D-702, a pure, synthetically derived standard is required.

The presented synthesis starts from this compound, an intermediate where the phenolic hydroxyl group at the para position is protected by a benzyl group. The benzyl ether is an ideal protecting group due to its stability across a wide range of chemical conditions.[8] Its removal is most effectively achieved through catalytic hydrogenolysis.

Mechanism of Catalytic Hydrogenolysis: The process occurs on the surface of a heterogeneous catalyst, typically palladium on an activated carbon support (Pd/C). The mechanism involves several key steps[9]:

-

Adsorption: The benzyl ether substrate and the hydrogen source (molecular hydrogen or a donor molecule) adsorb onto the palladium surface.

-

Hydrogen Activation: Molecular hydrogen undergoes dissociative chemisorption, forming reactive palladium hydride species on the catalyst surface.

-

Bond Cleavage: The benzylic carbon-oxygen bond of the adsorbed ether is cleaved by these active hydrogen species.

-

Product Formation & Desorption: This cleavage results in the formation of the deprotected phenol (D-702) and toluene. These products then desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

This method is highly selective and efficient, making it the industry standard for such deprotections.[5]

Reaction Pathway Visualization

The chemical transformation from the protected precursor to the final product is illustrated below.

Caption: Chemical scheme for the synthesis of D-702.

Detailed Experimental Protocols

This section outlines two reliable methods for the debenzylation reaction. The choice between them depends on the availability of a hydrogen gas setup.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| This compound | ≥98% Purity | DWN Chemicals | Starting material (CAS: 114829-62-8)[10] |

| Palladium on Activated Carbon (10% w/w) | Catalytic Grade | Sigma-Aldrich | Can be pyrophoric; handle with care.[9] |

| Methanol (MeOH) | Anhydrous | Fisher Scientific | Reaction solvent. Ethanol can also be used.[5] |

| Hydrogen (H₂) Gas | High Purity (≥99.9%) | Airgas | For Protocol 1. |

| Ammonium Formate (HCOONH₄) | ≥99% | Acros Organics | Hydrogen donor for Protocol 2.[11] |

| Diatomaceous Earth (Celite®) | Filtration Grade | VWR | For safe filtration of the catalyst. |

| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | Airgas | For creating an inert atmosphere. |

Protocol 1: Standard Catalytic Hydrogenation (H₂ Gas)

This is the classic and often most efficient method, but it requires proper handling of flammable hydrogen gas.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 mmol) in methanol (15-20 mL). Add a magnetic stir bar.

-

Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Palladium on Carbon (10-15 mol% Pd relative to the substrate). Causality Note: Performing this under an inert atmosphere prevents the dry catalyst from coming into contact with air, reducing fire risk.

-

Hydrogen Atmosphere: Seal the flask with a septum or connect it to a hydrogenation apparatus. Evacuate the flask using a vacuum pump and subsequently backfill with hydrogen gas from a balloon. This vacuum/hydrogen cycle should be repeated three times to ensure the complete removal of air.[9]

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature. Expert Insight: Vigorous stirring is critical for maximizing the interaction between the three phases: the solid catalyst, the liquid solution, and the hydrogen gas, which directly impacts the reaction rate.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

-

Work-up - Catalyst Removal: Once the starting material is consumed, carefully vent the hydrogen and flush the flask with nitrogen. Dilute the mixture with additional methanol and filter it through a pad of Celite® to remove the Pd/C catalyst.

-

CRITICAL SAFETY NOTE: The Pd/C catalyst is pyrophoric, especially after the reaction. Do not allow the filter cake to dry in the air. Immediately after filtration, quench the catalyst on the Celite® pad with water before disposal.[9]

-

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to obtain the crude D-702. The product is often of high purity, but can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

This method provides a safer alternative by generating hydrogen in situ from a stable donor molecule, avoiding the need for a pressurized hydrogen gas cylinder.[11]

Step-by-Step Procedure:

-

Reaction Setup: Dissolve this compound (1.0 mmol) in methanol (20 mL) in a standard round-bottom flask equipped with a stir bar and a reflux condenser.

-

Reagent Addition: Add ammonium formate (5.0 mmol, 5 equivalents). Causality Note: A stoichiometric excess of the hydrogen donor is required to drive the reaction to completion.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (10-15 mol% Pd).

-

Reaction Execution: Heat the mixture to a gentle reflux (approximately 65°C for methanol) and stir vigorously.

-

Monitoring: Monitor the reaction by TLC or LC-MS. CTH reactions may take slightly longer than direct hydrogenation, typically 4-12 hours.

-

Work-up and Isolation: Follow the identical work-up procedure (steps 6 and 7) as described in Protocol 1, ensuring the same safety precautions are taken for handling the pyrophoric catalyst.

Experimental Workflow and Data Summary

The general laboratory workflow for this synthesis is depicted below.

Caption: General experimental workflow for D-702 synthesis.

Table 1: Summary of Reaction Parameters

| Parameter | Protocol 1 (H₂ Gas) | Protocol 2 (CTH) |

| Hydrogen Source | Hydrogen Gas (1 atm balloon) | Ammonium Formate (5 eq.) |

| Catalyst Loading (Pd) | 10-15 mol% | 10-15 mol% |

| Solvent | Methanol | Methanol |

| Temperature | Room Temperature (20-25°C) | Reflux (~65°C) |

| Typical Reaction Time | 2-6 hours | 4-12 hours |

| Expected Yield | >95% (crude) | >90% (crude) |

| Key Advantage | Faster, higher atom economy | Safer, no specialized H₂ equipment |

Conclusion

This application note provides two validated, high-yield protocols for the synthesis of D-702 via the debenzylation of this compound. Both standard hydrogenation and catalytic transfer hydrogenation are effective, allowing researchers to choose a method that aligns with their laboratory's capabilities. The resulting high-purity D-702 is suitable for use as an analytical standard or for further pharmacological investigation into the metabolic profile of Verapamil. Adherence to the described safety protocols, particularly concerning the handling of the palladium catalyst, is paramount for a successful and safe execution.

References

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

Tracy, T. S., & Korzekwa, K. R. (1999). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology, 47(5), 545–551. Available at: [Link]

-

Wikipedia. (2024). Verapamil. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Verapamil - accessdata.fda.gov. Retrieved from [Link]

-

PharmGKB. (n.d.). Verapamil Pathway, Pharmacokinetics. Retrieved from [Link]

-

Kroemer, H. K., & Eichelbaum, M. (2003). Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 798(2), 265-274. Available at: [Link]

-

Anasynthesis. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. Retrieved from [Link]

-

Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

Pagliaro, M., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. ChemCatChem, 3(7), 1146-1150. Available at: [Link]

-

Phan, N. T. S., et al. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. The Journal of Organic Chemistry, 71(7), 2848-2851. Available at: [Link]

-

ScienceMadness Discussion Board. (2019). De-protection of N-Benzyl groups. Retrieved from [Link]

-

PharmaCompass. (n.d.). Verapamil Drug Information. Retrieved from [Link]

-

LITFL. (2020). Pharm 101: Verapamil. Retrieved from [Link]

-

Pediatric Oncall. (n.d.). Verapamil - Drug Index. Retrieved from [Link]

-

DWN Chemical. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2018). US10144703B2 - Process for the preparation of Verapamil hydrochloride.

- Google Patents. (2016). WO2016181292A1 - A process for the preparation of verapamil hydrochloride.

-

Pharmaffiliates. (n.d.). Verapamil-impurities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Verapamil. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Verapamil - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Verapamil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. p-O-Desmethyl p-O-Benzyl Verapamil_北京德威钠生物技术有限公司 [gbwol.com]

- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

Application Note: Preparation and Handling of p-O-Desmethyl p-O-Benzyl Verapamil Stock Solutions

Abstract

This document provides a comprehensive guide for the accurate and reproducible preparation of stock solutions of p-O-Desmethyl p-O-Benzyl Verapamil. As a key derivative of Verapamil, the integrity of experimental data derived from its use is contingent upon the precise and consistent preparation of stock solutions. This note details the essential chemical properties, outlines critical considerations for solvent selection and storage, and provides a validated, step-by-step protocol for researchers, scientists, and drug development professionals. Adherence to these guidelines will ensure solution stability, minimize experimental variability, and promote safe laboratory practices.

Compound Specifications

This compound is a synthetic derivative of Verapamil, a widely studied L-type calcium channel blocker. Understanding its fundamental chemical properties is the first step in developing a robust handling protocol.

| Property | Value | Source |

| Chemical Name | 5-((4-(Benzyloxy)-3-methoxyphenethyl)(methyl)amino)-2-(3,4-dimethoxyphenyl)-2-isopropylpentanenitrile | [1] |

| CAS Number | 13114829-62-8 | [1] |

| Molecular Formula | C₃₃H₄₂N₂O₄ | [1][2] |

| Molecular Weight | 530.7 g/mol | [1][2] |

| Physical Form | Solid, powder | [3] |

| Recommended Storage (Powder) | -20°C | [4] |

Guiding Principles & Key Considerations

The preparation of a stock solution is more than a simple dissolution; it is the establishment of a reliable experimental standard. The following principles are critical for ensuring the validity of downstream applications.

Causality of Solvent Selection

The molecular structure of this compound, with its significant carbon backbone and benzyl group, confers a high degree of lipophilicity, predicting poor solubility in aqueous solutions.

-

Primary Recommendation: Dimethyl Sulfoxide (DMSO) : DMSO is a polar aprotic solvent with a strong capacity for dissolving a wide range of hydrophobic and amphiphilic small molecules.[5] It is the recommended solvent for preparing high-concentration primary stock solutions of this compound.

-

Aqueous Incompatibility : Direct dissolution in aqueous buffers like PBS or cell culture media is not recommended and is likely to fail, resulting in suspension rather than a true solution. The parent compound, Verapamil HCl, has a solubility of only ~0.25 mg/mL in PBS (pH 7.2)[6]; this derivative is expected to be even less soluble.

-

Working Solution Considerations : For biological assays, the primary DMSO stock must be diluted into an aqueous buffer or medium. It is imperative to keep the final DMSO concentration in the experimental system as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[3][7] A vehicle control (medium with the same final concentration of DMSO) must always be included in experiments.[7][8]

Rationale for Storage and Aliquoting

Chemical stability is paramount for reproducibility. Improper storage is a common source of experimental error.

-

Preventing Freeze-Thaw Cycles : Repeatedly freezing and thawing a stock solution can lead to compound degradation and can force the compound out of solution, especially if it has been exposed to atmospheric moisture. To create a self-validating system, it is mandatory to aliquot the primary stock into single-use volumes.[3][7][9]

-

Temperature : Store DMSO stock solution aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[3][7] The solid powder form should be stored at -20°C.[4]

-

Light and Moisture : Protect both the solid compound and its solutions from direct light. Store with a desiccant where possible to minimize moisture exposure.[10]

Safety & Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the parent compound, Verapamil Hydrochloride, indicates potential hazards. It is classified as toxic if swallowed, in contact with skin, or inhaled, and is suspected of damaging fertility or the unborn child.[11][12] Therefore, stringent safety measures are required.

-

Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and safety glasses.

-

Ventilation : Handle the solid powder and concentrated DMSO stock solutions in a certified chemical fume hood to prevent inhalation.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 10 mM primary stock solution in DMSO, a common starting concentration for most laboratory applications.

Materials & Equipment

-

This compound powder

-

Anhydrous, high-purity DMSO (≥99.9%)

-

Analytical balance (readable to 0.01 mg)

-

Sterile microcentrifuge tubes or cryovials (for aliquots)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Benchtop sonicator

-

Appropriate PPE (lab coat, gloves, safety glasses)

Workflow Visualization

The following diagram outlines the logical flow for preparing and utilizing this compound solutions.

Caption: Workflow for stock solution preparation.

Part 1: Preparation of 10 mM Primary Stock Solution

1. Calculation of Required Mass:

Use the following formula to determine the mass of this compound needed.[8][13]

Mass (mg) = [Desired Concentration (mM)] × [Molecular Weight ( g/mol )] × [Final Volume (mL)] / 1000

Example for preparing 1 mL of a 10 mM stock:

-

Mass (mg) = 10 mM × 530.7 g/mol × 1 mL / 1000

-

Mass (mg) = 5.307 mg

2. Weighing the Compound:

-

Perform this step in a chemical fume hood.

-

Place a clean weighing boat on the analytical balance and tare.

-

Carefully weigh out the calculated mass (e.g., 5.31 mg) of the compound powder.

-

Transfer the powder into a sterile, appropriately sized tube (e.g., a 1.5 mL or 2.0 mL microcentrifuge tube). Ensure all powder is transferred.

3. Dissolution:

-

Using a calibrated micropipette, add the calculated volume of high-purity DMSO (e.g., 1.0 mL) to the tube containing the powder.

-

Close the cap tightly.

4. Solubilization:

-

Vortex the solution vigorously for 1-2 minutes.

-

Visually inspect the solution against a light source to ensure there are no visible particles or sediment.

-

If the powder is not fully dissolved, place the tube in a benchtop water bath sonicator for 5-10 minutes, or until the solution is clear.

Part 2: Aliquoting and Storage

1. Aliquoting:

-

Immediately after ensuring complete dissolution, dispense the primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes or cryovials.[9]

-

Labeling: Each aliquot must be labeled with:

-

Compound Name: this compound

-

Concentration: 10 mM

-

Solvent: DMSO

-

Preparation Date

-

2. Storage:

-

Place the labeled aliquots in a freezer box and store at -80°C for optimal long-term stability.

Part 3: Preparation of a Working Solution (Example)

This section describes the dilution of the 10 mM primary stock to a 10 µM working solution in cell culture medium.

1. Calculation of Dilution:

Use the M₁V₁ = M₂V₂ formula to calculate the volume of stock solution needed.[14]

-

M₁ = Concentration of stock solution (10 mM)

-

V₁ = Volume of stock solution to add (?)

-

M₂ = Desired final concentration (10 µM = 0.010 mM)

-

V₂ = Final volume of working solution (e.g., 2 mL)

-

(10 mM) × V₁ = (0.010 mM) × (2 mL)

-

V₁ = (0.010 mM × 2 mL) / 10 mM

-

V₁ = 0.002 mL = 2 µL

2. Dilution Procedure:

-

Thaw one aliquot of the 10 mM stock solution at room temperature.

-

In a sterile tube, add 1998 µL of your desired cell culture medium or experimental buffer.

-

Add 2 µL of the 10 mM stock solution to the medium.

-

Cap the tube and mix immediately by gentle inversion or vortexing to prevent precipitation.

-

This working solution is now ready for use. It is recommended to prepare working solutions fresh for each experiment and not to store them.[6]

References

-

ResearchGate. (2016). How to prepare drug stock solution to prepare for mtt assay in 24-well plate if im using concentrations 200uM, 250uM, 300uM? Available at: [Link]

-

Erhirhie, E. O., et al. (2018). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. Journal of Natural Sciences Research. Available at: [Link]

-

Sahasra Life Sciences. Verapamil p-O-Desmethyl p-O-Benzyl. Available at: [Link]

-

University of Maine. PREPARING SOLUTIONS AND MAKING DILUTIONS. Available at: [Link]

-

Captivate Bio. SMALL MOLECULES FAQ. Available at: [Link]

-

Wolf, A., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. Available at: [Link]

-

Deweina. This compound. Available at: [Link]

-

PubChem. N-Desmethylverapamil. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. O-Desmethylverapamil. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Available at: [Link]

-

ACS Omega. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. Available at: [Link]

-

The Audiopedia. (2021). Lab Skills: Preparing Stock Solutions. YouTube. Available at: [Link]

- Google Patents. US10144703B2 - Process for the preparation of Verapamil hydrochloride.

Sources

- 1. Welcome to Sahasra Life Sciences [sahasraslifesciences.com]

- 2. p-O-Desmethyl p-O-Benzyl Verapamil_北京德威钠生物技术有限公司 [gbwol.com]

- 3. captivatebio.com [captivatebio.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. stemcell.com [stemcell.com]

- 11. cdn.pfizer.com [cdn.pfizer.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. mgel.msstate.edu [mgel.msstate.edu]

Application Note: LC-MS/MS Fragmentation & Quantification of p-O-Desmethyl p-O-Benzyl Verapamil

This Application Note is designed for researchers and analytical scientists involved in the structural characterization and quantification of Verapamil derivatives. It focuses on p-O-Desmethyl p-O-Benzyl Verapamil , a specific synthetic analog often used as an internal standard or impurity reference in pharmaceutical quality control.

The following guide synthesizes confirmed chemical data with mass spectrometric first principles to establish a robust LC-MS/MS protocol.

Introduction & Chemical Context

This compound is a structural analog of the calcium channel blocker Verapamil. It represents a derivative where the para-methoxy group of the phenethyl moiety has been demethylated and subsequently protected with a benzyl group.

This molecule is critical in two contexts:

-

Impurity Profiling: As a potential synthetic by-product during the benzylation steps of Verapamil precursors.

-

Internal Standardization: Its high structural similarity and mass shift (+76 Da) make it an ideal internal standard (IS) for Verapamil quantification, avoiding the cross-talk issues sometimes seen with deuterated standards.

Structural Comparison

| Feature | Verapamil | This compound |

| Formula | C₂₇H₃₈N₂O₄ | C₃₃H₄₂N₂O₄ |

| Monoisotopic Mass | 454.28 Da | 530.31 Da |

| Precursor Ion [M+H]⁺ | m/z 455.3 | m/z 531.3 |

| Modification Site | 3,4-dimethoxyphenethyl | 3-methoxy-4-benzyloxy phenethyl |

Fragmentation Mechanics (MS/MS)

To design a specific Multiple Reaction Monitoring (MRM) method, we must analyze the fragmentation pathway. Verapamil derivatives undergo predictable inductive cleavage at the C-N bonds flanking the tertiary amine.

The Fragmentation Logic

The fragmentation of Verapamil (m/z 455) is dominated by two primary cleavage events. We apply this logic to the target molecule (m/z 531):

-

Pathway A (Phenethyl Cleavage):

-

Mechanism: Cleavage of the C-N bond between the phenethyl group and the central nitrogen.

-

Verapamil: Yields the 3,4-dimethoxyphenethyl cation (m/z 165 ).

-

Target: The methoxy group (-OCH₃, 31 Da) is replaced by a benzyloxy group (-OCH₂C₆H₅, 107 Da).

-

Mass Shift: +76 Da.

-

Resulting Fragment: m/z 241.1 . This is the most abundant ion and the primary quantifier.

-

-

Pathway B (Nitrile-Side Retention):

-

Mechanism: Loss of the neutral phenethyl moiety, retaining the charge on the nitrogen attached to the nitrile-containing alkyl chain.

-

Verapamil: Yields the N-methyl-amino-pentanenitrile cation (m/z 303 ).

-

Target: Since the modification is restricted to the phenethyl ring (the part being lost), the remaining charged fragment is identical to the parent drug.

-

Resulting Fragment: m/z 303.2 . This serves as an excellent qualifier ion confirming the Verapamil scaffold.

-

-

Pathway C (Benzyl Loss):

-

Mechanism: Cleavage of the benzyl ether bond.

-

Resulting Fragment: The tropylium ion (m/z 91.1 ). While common, it is non-specific (high background noise), so it is used only as a secondary qualifier.

-

Visualization of Fragmentation Pathway

The following diagram illustrates the specific bond cleavages and resulting mass shifts.

Figure 1: Proposed ESI+ fragmentation pathway for this compound showing the origin of the primary quantifier (m/z 241) and qualifier (m/z 303) ions.

Experimental Protocol

A. Sample Preparation

Note: This protocol assumes plasma matrix. Adjust for neat solvents or urine.

-

Aliquot: Transfer 50 µL of sample into a 1.5 mL tube.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Vortex: Mix vigorously for 30 seconds to precipitate proteins.

-

Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute 1:1 with Mobile Phase A (Water + 0.1% FA) to match initial gradient conditions.

B. LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo or Sciex QTRAP).

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.0 min: 95% B

-

4.0 min: 95% B

-

4.1 min: 10% B (Re-equilibration)

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2][3]

-

Source Temp: 500°C.

-

Capillary Voltage: 3.0 kV.

-

Desolvation Gas: 1000 L/hr (Nitrogen).

C. MRM Transition Table

Use these parameters to build the acquisition method. Collision Energy (CE) values are estimates; optimize by ±5 eV.

| Analyte | Precursor (m/z) | Product (m/z) | Type | Cone (V) | CE (eV) | Rationale |

| p-O-Benzyl Verapamil | 531.3 | 241.1 | Quant | 30 | 25 | Modified phenethyl cation (High specificity) |

| p-O-Benzyl Verapamil | 531.3 | 303.2 | Qual | 30 | 20 | Verapamil scaffold confirmation |

| p-O-Benzyl Verapamil | 531.3 | 165.1 | Check | 30 | 35 | Monitor for in-source de-benzylation |

| Verapamil (Ref) | 455.3 | 165.1 | Quant | 30 | 22 | Standard Verapamil transition |

Data Analysis & Quality Control

Identification Criteria

To confirm the identity of this compound in a sample, the peak must satisfy:

-

Retention Time (RT): The benzyl group significantly increases lipophilicity. Expect the target to elute later than Verapamil (e.g., if Verapamil elutes at 2.3 min, Target elutes ~3.1 min).

-

Ion Ratio: The area ratio of 241.1 / 303.2 should be consistent within ±15% of the reference standard.

Troubleshooting

-

Signal at m/z 165? If you observe a strong signal at m/z 165 for the target, it indicates in-source fragmentation where the benzyl group is lost before the quadrupole. Lower the Cone Voltage or Declustering Potential to mitigate this.

-

Broad Peaks: The benzyl group can interact with silanols. Ensure the presence of Ammonium Formate in Mobile Phase A to sharpen peak shape.

References

-

Sahasra Life Sciences. (n.d.). Verapamil p-O-Desmethyl p-O-Benzyl Product Sheet. Retrieved from [Link]

-

Borges, N. C., et al. (2005).[2][4] "Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry." Journal of Chromatography B, 827(2), 165-172.[2] Retrieved from [Link]

-

Zhu, P., et al. (2020).[5] "Rapid detection and structural characterization of verapamil metabolites in rats by UPLC-MSE and UNIFI platform." Biomedical Chromatography, 34(1). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry. An application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gilbertodenucci.com [gilbertodenucci.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Troubleshooting & Optimization

resolving co-elution of Verapamil and p-O-Desmethyl p-O-Benzyl Verapamil

Topic: Resolving Co-elution of Verapamil and p-O-Desmethyl p-O-Benzyl Verapamil

Executive Summary & Analyte Profile

The Challenge: You are attempting to separate Verapamil from its structural analog, This compound (herein referred to as DBV ).

While Verapamil is a standard basic drug, DBV represents a significant increase in hydrophobicity. The methoxy group (-OCH₃) on the Verapamil phenyl ring is replaced by a benzyloxy group (-OCH₂C₆H₅). In theory, DBV should elute significantly later than Verapamil on a Reversed-Phase (RP) column. If you are observing co-elution , your method is likely suffering from "Selectivity Compression" —the mobile phase is too strong to discriminate between the methyl and benzyl groups, or severe peak tailing is masking the separation.

Physicochemical Comparison:

| Feature | Verapamil (API) | This compound (DBV) | Chromatographic Impact |

| Core Structure | Bis-phenylalkylamine | Bis-phenylalkylamine | Similar pKa (~8.6-8.9); both are basic. |

| Critical Substituent | p-Methoxy (-OCH₃) | p-Benzyloxy (-OCH₂C₆H₅) | DBV is significantly more hydrophobic. |

| Molecular Weight | 454.6 g/mol | 530.7 g/mol | DBV has slower diffusion coefficients. |

| Interaction Mode | Hydrophobic + Ionic | Hydrophobic + Ionic + Enhanced | DBV has an extra aromatic ring for interaction. |

Diagnostic Workflow

Before altering your method, use this logic flow to identify the root cause of the co-elution.

Figure 1: Diagnostic logic for resolving structural analog co-elution. Blue nodes indicate decision points; Yellow indicates warning states.

Technical Support FAQs

Q1: Why are they co-eluting when DBV is much more hydrophobic?

A: This is counter-intuitive but common. Two scenarios explain this:

-

The "Solvent Front" Effect: If you are running a high-strength isocratic method (e.g., >60% Acetonitrile), the hydrophobic difference between the Methyl (Verapamil) and Benzyl (DBV) groups becomes negligible because the mobile phase is powerful enough to elute both immediately. You have compressed the selectivity.

-

The "Tailing Mask": Verapamil is a strong base. On older silica columns or at low pH (pH 3-4), residual silanols bind to the amine, causing the Verapamil peak to tail severely. This tail can physically cover the DBV peak, which likely elutes slightly later.

Q2: Should I use Methanol or Acetonitrile?

A: Switch to Methanol (MeOH).

-

Acetonitrile (ACN) is a "pi-blocker." It forms a layer over the stationary phase that can inhibit

- -

Methanol allows the aromatic rings of your analytes to interact more directly with the stationary phase. Since DBV has an extra phenyl ring (the benzyl group), Methanol will likely increase the retention of DBV more than Verapamil, widening the gap between them.

Q3: Is a standard C18 column sufficient?

A: It is sufficient but not optimal.

-

C18 (Alkyl chain): Separates based purely on hydrophobicity. It will separate them if the gradient is shallow enough.

-

Phenyl-Hexyl / Biphenyl: Highly Recommended. These columns offer a secondary separation mechanism (

-

Q4: How do I eliminate the peak tailing?

A: You have two validated options:

-

The "Modern" Approach (High pH): Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) that can withstand pH 9-10. Use 10mM Ammonium Bicarbonate. At this pH, Verapamil (pKa ~8.9) is non-ionized (neutral). Neutral amines do not interact with silanols, resulting in sharp, symmetrical peaks.

-

The "Traditional" Approach (Ion Pairing): If you are restricted to low pH (e.g., USP methods), you must add an ion-pairing reagent like Hexanesulfonic acid or 2-Aminoheptane (as per USP). This "caps" the silanols but makes the method less robust and incompatible with LC-MS.

Recommended Experimental Protocol

This protocol prioritizes robustness and selectivity using modern column technology. It avoids the complexity of ion-pairing reagents.

Method: High-pH Phenyl-Hexyl Separation

Rationale: High pH neutralizes the basic amine (eliminating tailing), while the Phenyl-Hexyl phase maximizes the selectivity difference between the methoxy (Verapamil) and benzyloxy (DBV) groups.

| Parameter | Setting |

| Column | Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl or Waters XBridge Phenyl) Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm |

| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.5 with Ammonia) |

| Mobile Phase B | Methanol (100%) |

| Flow Rate | 1.0 mL/min |

| Temperature | 35°C (Controls mass transfer) |

| Detection | UV @ 278 nm (Isosbestic point for aromatic ethers) |

Gradient Table:

| Time (min) | % Mobile Phase B | Phase Description |

| 0.0 | 50 | Initial Hold (Equilibration) |

| 2.0 | 50 | Injection |

| 15.0 | 80 | Separation Ramp (Shallow gradient to exploit hydrophobicity) |

| 18.0 | 95 | Wash (Elute highly hydrophobic late eluters) |

| 20.0 | 95 | Hold |

| 20.1 | 50 | Re-equilibration |

| 25.0 | 50 | End |

Expected Result:

-

Verapamil: Elutes ~8-10 mins. Sharp peak shape due to high pH.

-

DBV: Elutes ~12-14 mins. The benzyl group interacts strongly with the Phenyl phase and Methanol, pushing it away from the parent peak.

Mechanism of Action (Visualized)

The following diagram illustrates why the Phenyl-Hexyl stationary phase is superior to C18 for this specific separation.

Figure 2: Mechanistic difference in retention. The Benzyl group of DBV engages in Pi-Pi stacking with the Phenyl column, creating the necessary separation factor (

References

-

United States Pharmacopeia (USP). Verapamil Hydrochloride Monograph. USP-NF.[1] (Standard method utilizing Acetate buffer and 2-aminoheptane for tailing suppression).[2]

-

MicroSolv Technology Corp. Verapamil and Impurity Analyzed with HPLC - Application Note. (Demonstrates modern separation of Verapamil impurities using LC-MS compatible buffers).

-

PubChem. Verapamil Hydrochloride Compound Summary. National Center for Biotechnology Information. (Structural data for pKa and hydrophobicity analysis).

-

Sahasra Life Sciences. Verapamil p-O-Desmethyl p-O-Benzyl Reference Standard. (Verification of impurity structure and chemical properties).

Sources

troubleshooting low yield in p-O-Desmethyl p-O-Benzyl Verapamil synthesis

Executive Summary

The synthesis of p-O-Desmethyl p-O-Benzyl Verapamil typically involves the O-alkylation of a phenolic verapamil precursor (p-O-desmethyl verapamil) with a benzyl halide.

The Core Problem: This reaction presents a classic chemoselectivity challenge. The verapamil scaffold contains a basic tertiary amine and a nucleophilic phenoxide (under basic conditions). The primary cause of low yield is not lack of reactivity, but rather competitive N-quaternization (formation of an ammonium salt) and difficult purification due to the physicochemical properties of the resulting "verapamil oils."

This guide provides a root-cause analysis and actionable protocols to restore yield and purity.

Module 1: The Chemoselectivity Bottleneck

The Mechanism of Failure

In a standard Williamson Ether Synthesis using strong bases (e.g., NaH) or polar aprotic solvents (e.g., DMF), the tertiary amine within the verapamil backbone competes with the phenoxide for the benzyl bromide electrophile.

-

Pathway A (Desired): Phenoxide attacks Benzyl Bromide

Ether (Product). -

Pathway B (Undesired): Tertiary Amine attacks Benzyl Bromide

Quaternary Ammonium Salt.

Why yields drop:

-

Kinetically Competitive: While phenoxides are generally better nucleophiles than neutral amines, benzyl bromide is highly reactive. If the phenoxide concentration is low (due to poor solubility or weak base), the amine dominates.

-

Thermodynamic Trap: The quaternary salt is stable and often precipitates or forms an inseparable oil, trapping your starting material scaffold.

Visualizing the Competition

Figure 1: Mechanistic competition between O-alkylation and N-alkylation. Pathway B leads to irreversible loss of the verapamil scaffold.

Module 2: Troubleshooting Protocol

Diagnostic Flowchart

Before altering your synthesis, identify the specific failure mode using HPLC or TLC.

Figure 2: Decision tree for diagnosing yield loss based on crude analysis.

Module 3: Optimized Synthetic Procedures

Based on the chemoselectivity issues, we recommend Method A (Mild Base) over Method B (Strong Base/Hydride) for this specific substrate.

Method A: The "Acetone/Carbonate" Protocol (Recommended)

This method suppresses N-alkylation by using a solvent where the inorganic base is poorly soluble, creating a "surface-active" reaction that favors the phenoxide over the bulky amine.

Reagents:

-

Substrate: p-O-Desmethyl Verapamil (1.0 eq)

-

Electrophile: Benzyl Bromide (1.1 eq) — Do not use large excess.

-

Base:

(Anhydrous, freshly ground) (3.0 eq) or -

Solvent: Acetone (HPLC Grade, Dry) or Acetonitrile.

Protocol:

-

Dissolution: Dissolve the verapamil phenol in Acetone (0.1 M concentration).

-

Deprotonation: Add

. Stir at room temperature for 30 minutes. The solution may turn slight yellow (phenoxide formation). -

Addition: Add Benzyl Bromide dropwise.

-

Reaction: Reflux (

) for 4–6 hours.-

Critical Check: Monitor by TLC. The quaternary salt usually stays at the baseline (very polar), while the O-benzyl product moves higher (

in 5% MeOH/DCM).

-

-

Workup (Crucial Step):

-

Filter off solid salts (

+ KBr). -

Evaporate Acetone.

-

Redissolve residue in DCM.

-

Wash 1: 5%

(removes unreacted phenol). -

Wash 2: Brine.[1]

-

Dry (

) and concentrate.

-

Method B: Phase Transfer Catalysis (Alternative)

Use this if Method A is too slow.

-

System: DCM / Water (1:1).

-

Catalyst: TBAB (Tetrabutylammonium bromide, 10 mol%).

-

Base: NaOH (1M aqueous).

-

Mechanism: The phenoxide is pulled into the organic layer by TBAB, reacting instantly with Benzyl bromide. The tertiary amine remains less reactive in the biphasic interface.

Module 4: Comparison of Conditions

| Parameter | Method A (Acetone/K2CO3) | Method B (NaH/DMF) | Method C (Phase Transfer) |

| Selectivity (O vs N) | High | Low (High N-alkylation risk) | Medium-High |

| Reaction Rate | Slow (4-12 h) | Fast (<1 h) | Medium (2-6 h) |

| Impurity Profile | Unreacted SM (easy to recycle) | Quaternary Salts (hard to remove) | Hydrolysis of Benzyl Bromide |

| Recommendation | Primary Choice | Avoid for this substrate | Secondary Choice |

FAQs: Addressing Specific User Pain Points

Q1: My product is an oil that won't crystallize. How do I purify it?

-

Insight: Verapamil derivatives are notorious "oils" due to the flexible alkyl chains.

-

Solution: Do not rely on crystallization.

-

Convert the crude oil to the Oxalate Salt . Dissolve crude free base in minimal hot ethanol, add 1 eq of oxalic acid. The oxalate salt often crystallizes better than the HCl salt.

-

Alternatively, use Flash Chromatography on neutral alumina (silica is acidic and can streak amines). Eluent: DCM:MeOH (95:5) with 0.1%

.

-

Q2: I see a large baseline spot on TLC. What is it?

-

Diagnosis: This is likely the N-benzyl quaternary ammonium salt .

-

Fix: You cannot revert this. You must prevent it.

Q3: The reaction stalls at 60% conversion.

-

Diagnosis: Potassium Carbonate might be too weak if the phenol is sterically hindered or if the salt lattice energy is high.

-